molecular formula C8H8O3S B046332 4-(Methylsulfonyl)benzaldehyde CAS No. 5398-77-6

4-(Methylsulfonyl)benzaldehyde

Cat. No. B046332
CAS RN: 5398-77-6
M. Wt: 184.21 g/mol
InChI Key: PSVPUHBSBYJSMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves reactions such as the reaction of 4-methyl benzene sulfonyl chloride with aromatic amines, illustrating a common pathway to these types of chemicals. A notable process involves methylation and subsequent reactions, like oxidation, to achieve desired sulfonamide derivatives (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular geometry and vibrational frequencies can be determined using Density Functional Theory (DFT) methods, which compare favorably with experimental data. Studies have highlighted the crystalline structure of related compounds, showing they often crystallize in systems with specific space groups, providing insights into their molecular architecture (Sarojini et al., 2012).

Chemical Reactions and Properties

Related sulfonamide compounds undergo various chemical reactions, such as interaction with aromatic aldehydes, leading to the production of different esters and derivatives. These reactions can be influenced by the presence of various catalysts or reaction conditions (Ogura et al., 1979). The reactivity can be explored through mechanisms like electron transfer, highlighting the dynamic chemical nature of these compounds.

Physical Properties Analysis

The solubility of 4-(Methylsulfonyl)benzaldehyde in various organic solvents has been examined, showing variations with temperature and solvent type. This solubility data is crucial for understanding and predicting the compound's behavior in different environments and applications (Cong et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from studies on similar compounds. For example, sulfonamide derivatives can be involved in oxygenation reactions and have been used to create benzaldehyde derivatives, showing their utility in producing important chemical intermediates (Sarma et al., 2015).

Scientific Research Applications

  • Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been shown to enhance solid-phase organic synthesis, yielding high purity products (Swayze, 1997).

  • Electrosynthesis of Methyl Benzaldehyde : An ultrasonic electrosynthesis method using a xylene mixture, Mn(III), and sulfuric acid can produce high-purity methyl benzaldehyde, demonstrating the potential for selective synthesis processes (Hu, 2014).

  • Catalysis : Sulfated Ti-SBA-15 catalysts treated with chlorosulfonic acid have been found to significantly increase the conversion of benzyl alcohol to benzaldehyde, improving selectivity in various industrial applications (Sharma, Soni, & Dalai, 2012).

  • Asymmetric Synthesis : Chiral imino- and amino-sulfoxides are used as catalysts for synthesizing enantioenriched homoallylic alcohols by asymmetrically allylating aldehydes (Sio, Acocella, Villano, & Scettri, 2010).

  • Sustainable Oxygenation Methods : Research shows a sustainable method for oxygenating methylarenes to benzaldehyde derivatives, with potential applications in electrocatalytic cycles and catalyst recycling (Sarma, Efremenko, & Neumann, 2015).

  • Medical Applications : Benzoylguanidines derived from this compound have been identified as potential Na+/H+ exchanger inhibitors, useful in treating acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

  • Antimycobacterial Activity : A study on hydrazone derivatives bearing the 1,2,4-triazole moiety, including methylsulfonyl-substituted derivatives, explores their antimycobacterial activity (Özadalı SARI, Ünsal Tan, Sriram, & Balkan, 2018).

  • Synthesis of Phenylacetic Esters : A method for synthesizing phenylacetic esters from benzaldehyde, applicable to the production of (2-thienyl)acetic esters, was developed (Ogura, Itō, & Tsughihashi, 1979).

  • Solubility Studies : The solubility of 4-(methylsulfonyl)benzaldehyde in various solvent mixtures has been studied, providing insights into its properties in different solvent environments (Li, Liu, Liu, Cong, & Zhao, 2017).

  • Ionic Liquid Applications : Ionic liquids have been used as recyclable catalysts and reaction mediums in organic reactions, offering innovative approaches in green chemistry (Verdía, Santamarta, & Tojo, 2017).

Safety And Hazards

Users should avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation . It’s also recommended to use with adequate ventilation, minimize dust generation and accumulation, and keep the container tightly closed .

properties

IUPAC Name

4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVPUHBSBYJSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277593
Record name 4-(methylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)benzaldehyde

CAS RN

5398-77-6
Record name 5398-77-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3011
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(methylsulfonyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfonyl)benzaldehyde
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Synthesis routes and methods

Procedure details

4-Chlorobenzaldehyde (5.0 g, 36 mmol) and methanesulfinic acid sodium salt (4.04 g, 40 mmol) are dissolved in dry DMSO under argon. The stirred reaction mixture is heated at 100° C. for 17 hours then poured onto water (50 ml). The white precipitate is removed by filtration and dried under vacuum to afford the title compound (2.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
DS da Silva, CEH da Silva, MSP Soares… - European Journal of …, 2016 - Elsevier
The present study assessed the biological potential of fourteen 1,3-thiazolidin-4-ones evaluating the antiglioma effect through decreasing of cell viability of glioblastoma multiform cells. …
Number of citations: 26 www.sciencedirect.com
Y Cong, C Du, S Han, J Xu, L Meng… - Journal of Chemical & …, 2016 - ACS Publications
The binary solid–liquid phase equilibrium for 4-(methylsulfonyl)benzaldehyde in methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, acetone, acetonitrile, toluene, and acetic acid …
Number of citations: 11 pubs.acs.org
SS Qian, YH Chen, HY Cui, HL Zhu - Journal of Chemical Crystallography, 2012 - Springer
Two crystalline forms of 1,4-dimethyl-2-(4-(methyl-sulfonyl) styryl)benzene (1) and 1,3-diisopropyl-2-(4-(methyl-sulfonyl)styryl) benzene (2) were obtained and their structures were …
Number of citations: 5 link.springer.com
G Wang, Y Liu, M Liu, Y Liu, J Gong, H Li, H Yin… - Journal of Molecular …, 2021 - Elsevier
The role of solvent in the process of crystal nucleation is crucial for crystallization process investigate, design and control. In this work, the influence of solvents on the nucleation of 4-(…
Number of citations: 4 www.sciencedirect.com
W Li, M Liu, L Liu, Y Cong, H Zhao - Journal of Solution Chemistry, 2017 - Springer
The solubilities of 4-(methylsulfonyl)benzaldehyde in the binary mixed solvents acetonitrile + methanol, acetonitrile + ethanol and acetonitrile + isopropanol were determined …
Number of citations: 3 link.springer.com
SS Qian, HY Cui - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 65| Part 12| December 2009| Page o3029 doi:10.1107/S1600536809046406 Open …
Number of citations: 4 scripts.iucr.org
B Kaptein, TJGM van Dooren… - … Process Research & …, 1998 - ACS Publications
Enantiomerically pure 4-methylthio- and 4-methylsulfonyl-substituted (2S,3R)-3-phenylserines are prepared by enzymatic resolution of the corresponding racemic threo amides using …
Number of citations: 38 pubs.acs.org
H Abolhasani, S Dastmalchi, A Zarghi, A Abolhasani… - researchgate.net
… , and then (E)-2-(4(methylsulfonyl)- benzylidene)-2,3-dihydro-1H-inden-1-one was obtained by reaction of 2,3dihydro-1H-inden-1-one with 4- methylsulfonyl benzaldehyde. The final …
Number of citations: 2 www.researchgate.net
DS da Silva, MSP Soares, F Martini, AP Pesarico… - Neurochemical …, 2020 - Springer
This work evaluated the in vitro effect of thiazolidin-4-ones on the activity of AChE (total and isoforms) isolated from the cerebral cortex, hippocampus, and lymphocytes. Kinetic …
Number of citations: 6 link.springer.com
YH Chen, F Wang, GQ Li, SS Qian - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the crystal structure of the title compound, C14H12ClNO2S, the molecules display a trans conformation with respect to the C=N double bond. The dihedral angle between the …
Number of citations: 9 scripts.iucr.org

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